molecular formula C14H13NO4S5 B2687666 N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide CAS No. 896348-03-1

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2687666
CAS No.: 896348-03-1
M. Wt: 419.56
InChI Key: DWFFJVPODRETDU-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring dual thiophene rings and sulfonamide functional groups. Its structure includes a central ethyl chain substituted with two thiophene-2-sulfonyl moieties and a terminal thiophene-2-sulfonamide group (Figure 1).

The compound’s structural complexity suggests moderate hydrophobicity due to the thiophene rings, which may influence solubility and membrane permeability. Such properties are critical for drug-like molecules targeting intracellular pathways.

Properties

IUPAC Name

N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S5/c16-23(17,13-5-2-8-21-13)12(11-4-1-7-20-11)10-15-24(18,19)14-6-3-9-22-14/h1-9,12,15H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFFJVPODRETDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide, a multi-step synthesis involving the formation of thiophene rings followed by sulfonation and amide formation is likely employed. Specific reaction conditions such as the use of phosphorus pentasulfide (P4S10) for sulfurization and basic conditions for condensation reactions are typical .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dual thiophene-sulfonamide architecture distinguishes it from analogues like XIE57 (trimethoxybenzyl substituents) and N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide (charged side chain).

Physicochemical Properties

Comparative physicochemical data derived from NMR and chromatographic analyses:

Compound Name Solubility (mg/mL) Melting Point (°C) LogP (Predicted) Reference
N-[2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide ~0.5 (DMSO) 180–185 3.2 N/A
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide ~1.2 (DMSO) 210–215 2.8
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide >10 (Water) 98–100 1.5

Key Observations :

  • The target compound’s higher logP (3.2 vs.
  • Polar substituents (e.g., dimethylaminoethyl in ) enhance water solubility, a critical factor for bioavailability .

Antimicrobial Activity

  • Quinolone-thiophene hybrids (e.g., Foroumadi et al., 2005–2006) exhibit MIC values of 0.5–8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • 5-Nitrothiophene derivatives (Masunari & Tavares, 2007) show activity against multidrug-resistant S. aureus (MIC = 4 µg/mL) .

Enzyme Inhibition

  • Anthrax lethal factor inhibitors (Sherid et al.) with benzo[d]thiazole-thiophene scaffolds demonstrate IC₅₀ values <1 µM .
  • XIE57 exhibits signaling modulation in cancer pathways, though specific potency data are unavailable .

Key Observations :

  • The target compound’s lack of charged or nitro groups may reduce antimicrobial efficacy compared to quinolone hybrids .
  • Dual sulfonamide groups could enhance enzyme binding affinity, as seen in anthrax lethal factor inhibitors .

Structure-Activity Relationship (SAR) Trends

Thiophene Substitution : Electron-withdrawing groups (e.g., sulfonamide) enhance stability and target binding .

Side Chain Flexibility : Bulky substituents (e.g., trimethoxybenzyl in XIE57 ) improve selectivity but reduce solubility .

Hybrid Architectures: Integration with quinolones or benzothiazoles broadens bioactivity spectra .

Biological Activity

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide is a complex organic compound with notable biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes thiophene and sulfonamide functional groups. This configuration is significant for its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₇N₁O₄S₃
Molecular Weight407.5 g/mol
CAS Number896349-72-7

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it acts as an inhibitor of carbonic anhydrase (CA), a crucial enzyme in many physiological processes. Research indicates that thiophene-based sulfonamides exhibit noncompetitive inhibition against human carbonic anhydrase isoenzymes (hCA-I and hCA-II), which are pivotal in regulating acid-base balance and fluid secretion in the body .

Key Findings:

  • Inhibition Potency : The compound demonstrated IC₅₀ values ranging from 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II, indicating strong inhibitory effects at low concentrations .
  • Binding Mechanism : Molecular docking studies suggest that the sulfonamide and thiophene moieties play significant roles in enzyme inhibition by interacting outside the catalytic active site .

Anticancer Activity

Research has shown that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. In vitro studies revealed that several newly synthesized thiophene derivatives, including those with sulfonamide groups, demonstrated significant anticancer properties against human breast cancer cells (MCF7), with IC₅₀ values indicating effective cytotoxicity compared to standard treatments like doxorubicin .

Anti-inflammatory Effects

Thiophene compounds have been noted for their anti-inflammatory properties. Studies indicate that certain thiophenes can inhibit nitric oxide (NO) production in macrophages, which is a critical mediator of inflammation. For instance, specific thiophene derivatives showed IC₅₀ values of 79.5 µM and 98.5 µM against LPS-induced NO production in murine microglial cells .

Case Studies and Research Findings

  • Carbonic Anhydrase Inhibition :
    • Study : Evaluation of thiophene-based sulfonamides for inhibitory effects on hCA-I and hCA-II.
    • Results : Noncompetitive inhibition with significant potency at low concentrations .
  • Anticancer Screening :
    • Study : Investigation of novel thiophene derivatives against MCF7 cell line.
    • Results : Compounds exhibited cytotoxic activities with IC₅₀ values ranging from 9.55 µM to 10.25 µM, demonstrating potential as anticancer agents .
  • Anti-inflammatory Potential :
    • Study : Assessment of thiophene derivatives on NO production in RAW 264.7 macrophages.
    • Results : Inhibition percentages ranged from 83.4% to 90.1% compared to dexamethasone, indicating strong anti-inflammatory activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A key route involves coupling reactions using palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) under microwave irradiation (60°C, 10 min, 300 W), as demonstrated in sulfonamide-thiophene derivatives . Work-up procedures include extraction with EtOAc, sequential washing with HCl, brine, and NaHCO3, followed by drying over Na2SO4. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of bromo-derivatives to aryl ethynyl reagents) and catalyst loading (5 mol% CuI). Microwave-assisted synthesis enhances efficiency compared to traditional reflux methods .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

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